molecular formula C14H9FN2O2 B3039355 2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 1018571-08-8

2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B3039355
CAS RN: 1018571-08-8
M. Wt: 256.23 g/mol
InChI Key: PZFNXGMBUJAYTI-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid” is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The 3-Fluorophenyl group is a monovalent group derived from fluorobenzene by removal of a hydrogen atom from the position 3 .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core with a carboxylic acid group at the 5-position and a 3-Fluorophenyl group at the 2-position .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel microwave-assisted protocol for synthesizing derivatives of benzimidazole, including compounds structurally similar to 2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid, has been developed, showing potent antileukemic activity (Jagadeesha et al., 2023).
  • Synthesis of new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles, including compounds related to the benzimidazole class, has demonstrated potent activity against Candida species (Göker et al., 2002).
  • Synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, a class closely related to the chemical , has been evaluated for potential chemotherapeutic applications, particularly as antileukemic agents (Gowda et al., 2009).

Biological Evaluation and Antimicrobial Activity

  • Novel benzimidazole derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer, suggesting potential application in cancer therapeutics (Karthikeyan et al., 2017).
  • Benzimidazole-5-carboxylic acid derivatives, similar to the compound , have been investigated for analgesic activity, with certain derivatives showing significant analgesic and antispasmodic activities (Aydin et al., 2003).
  • Synthesis of benzimidazole derivatives has been explored for their antimycobacterial activity against various strains of M. tuberculosis, indicating potential applications in antituberculosis treatments (Yoon et al., 2013).

Photophysical and Optical Properties

  • The absorption and fluorescence spectra of benzimidazole derivatives have been studied to understand their photophysical properties, which could be relevant in developing optical probes or sensors (Kumar et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known without more specific context. Benzimidazole derivatives have a wide range of biological activities and their mechanisms of action can vary greatly depending on the specific derivative and its biological target .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Benzimidazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and antimicrobial activities .

properties

IUPAC Name

2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-3-1-2-8(6-10)13-16-11-5-4-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFNXGMBUJAYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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